Ambient-Temperature Reactivity with Trimethylalane vs. N‑Neopentyl Aniline
In a direct comparative study, N‑trimethylsilylaniline (PhNHSiMe₃, HA) reacted with one equivalent of AlMe₃ at ambient temperature (20 °C) in hexane to afford the dimeric amide trans-[AlMe₂(µ‑NPhSiMe₃)]₂ (1) with concomitant methane elimination. By contrast, the N‑neopentyl analogue (PhNHCH₂ᵗBu, HA′) required prolonged reflux in hexane (16 h) to eliminate methane and produce the corresponding amide 3 [1]. The TMS-protected aniline thus enables a one-step, ambient-temperature transformation, whereas the carbon-based protecting group demands extended heating.
| Evidence Dimension | Reaction temperature and time for amide formation with AlMe₃ |
|---|---|
| Target Compound Data | N‑Trimethylsilylaniline (HA): 20 °C, immediate methane elimination, crystalline amide 1 isolated at ambient temp. |
| Comparator Or Baseline | N‑Neopentylaniline (HA′): requires reflux (≈69 °C boiling hexane) for 16 h to eliminate methane and form amide 3 |
| Quantified Difference | ≥49 °C lower reaction temperature; elimination complete in minutes vs. 16 h |
| Conditions | Hexane solvent, equimolar AlMe₃, inert atmosphere; HA reaction at 20 °C, HA′ reaction under reflux |
Why This Matters
Lower reaction temperature and dramatically shorter time reduce energy costs and thermal decomposition risk, making the TMS derivative preferable for sensitive substrates.
- [1] J. Bezombes, B. Gehrhus, P. B. Hitchcock, M. F. Lappert, P. G. Merle, Dalton Trans., 2003, 1821–1829, DOI: 10.1039/B300957M. View Source
